6,10-Dimethylundec-9-en-2-one
Overview
Description
6,10-Dimethylundec-9-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinct sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,10-Dimethylundec-9-en-2-one can be synthesized through several methods. One common method involves the hydrogenation of pseudo-ionone using colloidal palladium as a catalyst. This reaction, however, often results in a mixture of products . Another synthetic route starts with linalool, which is reacted with acetic anhydride and sodium ethoxide, followed by hydrogenation . Additionally, geraniol can be used as a starting material, which is converted to the acid chloride and then further processed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,10-Dimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of alcohols or acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,10-Dimethylundec-9-en-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s distinct odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart floral and balsamic notes to perfumes and other scented products
Mechanism of Action
The mechanism of action of 6,10-Dimethylundec-9-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinct odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
- Citronellylacetone
- 3,4,5,6-Tetrahydropseudoionone
- Dihydrogeranylacetone
Comparison: 6,10-Dimethylundec-9-en-2-one is unique due to its specific molecular structure, which imparts a distinct sweet, floral, and balsamic odor. While similar compounds like citronellylacetone and dihydrogeranylacetone also have pleasant scents, they differ in their molecular arrangements and resulting olfactory properties .
Properties
IUPAC Name |
6,10-dimethylundec-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXDFZBDPOCFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?
A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.
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